

Technical Guide: 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine

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Compound of Interest

Compound Name: 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B567677

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4,6-dichloro-1H-pyrazolo[4,3-c]pyridine**, a heterocyclic compound of significant interest in medicinal chemistry. This document details the physicochemical properties, a representative synthetic protocol, and the potential biological significance of this molecule, with a focus on its role as a scaffold for kinase inhibitors. The information is intended to support researchers and professionals in the fields of chemical synthesis and drug development.

Physicochemical Properties

4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine is a chlorinated derivative of the pyrazolopyridine scaffold. The pyrazolo[4,3-c]pyridine core is a known bioisostere of purine, making it a valuable pharmacophore for targeting ATP-binding sites in various enzymes, particularly kinases.

Table 1: Physicochemical Data for **4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine**

Property	Value	Source
Molecular Formula	C ₆ H ₃ Cl ₂ N ₃	Echemi[1]
Molecular Weight	188.01 g/mol	PubChem[2][3]
Exact Mass	186.97000 Da	Echemi[1]
CAS Number	1256794-28-1	Echemi[1]
Physical Form	Solid	Sigma-Aldrich
Purity	≥98%	Sigma-Aldrich
Predicted Boiling Point	392.0 ± 37.0 °C	Echemi[1]
Predicted Density	1.675 ± 0.06 g/cm ³	Echemi[1]
Predicted XLogP3	2.26470	Echemi[1]
InChI Key	ANKNVJSQPODLR-UHFFFAOYSA-N	Echemi[1]

Representative Experimental Protocol: Synthesis

A specific, peer-reviewed synthesis protocol for **4,6-dichloro-1H-pyrazolo[4,3-c]pyridine** is not readily available in the public literature. However, based on established synthetic routes for analogous chlorinated pyrazolopyrimidines and pyrazolopyridines, a representative two-step synthesis involving cyclization and subsequent chlorination can be proposed. A similar methodology has been successfully employed for the synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.

Step 1: Cyclization to form 1H-pyrazolo[4,3-c]pyridine-4,6-diol

A suitable starting material, such as a substituted pyrazole with appropriate functional groups, would be reacted with a cyclizing agent like urea or a derivative thereof.

- Materials: 5-aminopyrazole-4-carboxamide, Urea, High-boiling point solvent (e.g., diphenyl ether).
- Procedure:

- Combine 5-aminopyrazole-4-carboxamide and a molar excess of urea in a high-boiling point solvent.
- Heat the mixture to a high temperature (e.g., 190-250 °C) for several hours to facilitate the cyclization reaction.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent.
- Filter the solid, wash with a suitable solvent, and dry to yield the diol intermediate.

Step 2: Chlorination to **4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine**

The diol intermediate is then chlorinated to yield the final product.

- Materials: 1H-pyrazolo[4,3-c]pyridine-4,6-diol, Phosphorus oxychloride (POCl₃), Catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).
- Procedure:
 - Suspend the diol intermediate in an excess of phosphorus oxychloride.
 - Add a catalytic amount of a tertiary amine.
 - Reflux the mixture for several hours (e.g., 4-6 hours) until the reaction is complete, as monitored by TLC.
 - Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
 - Neutralize the acidic solution with a base (e.g., sodium bicarbonate or potassium hydroxide solution) to precipitate the crude product.^[4]
 - Filter the crude solid, wash with cold water, and dry.
 - Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel to obtain pure **4,6-dichloro-1H-**

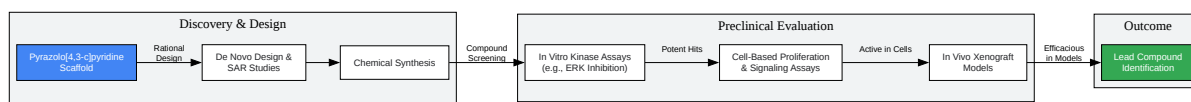
pyrazolo[4,3-c]pyridine.

Biological Significance and Signaling Pathways

The pyrazolo[4,3-c]pyridine scaffold is a key structural motif in the development of kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Derivatives of the 1H-pyrazolo[4,3-c]pyridine core have been identified as potent inhibitors of Extracellular Signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The ERK/MAPK pathway is crucial for cell proliferation, differentiation, and survival, and its aberrant activation is a frequent event in human cancers. Inhibition of this pathway is a validated therapeutic strategy.

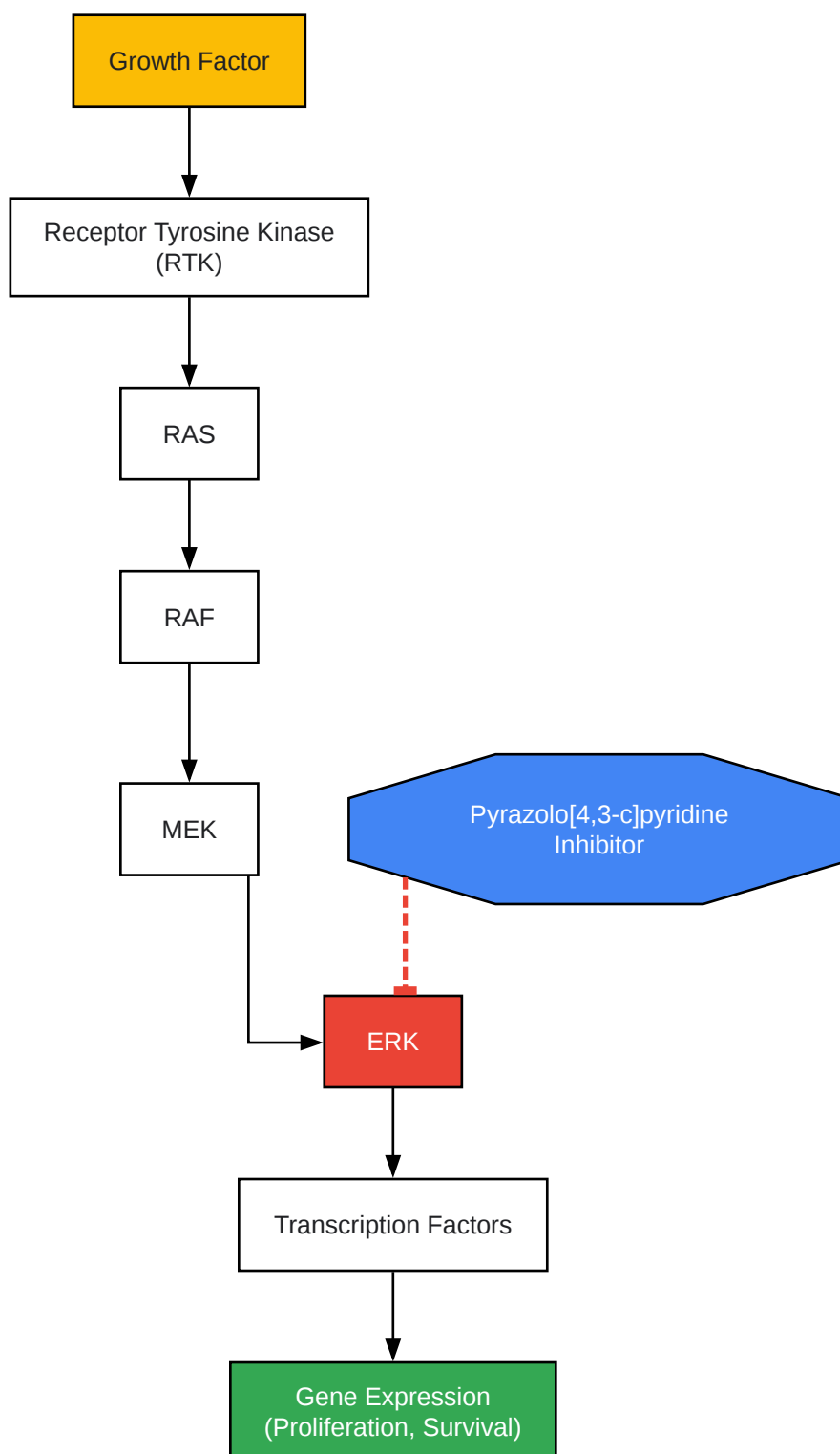
Below is a diagram illustrating the logical workflow for the development of pyrazolo[4,3-c]pyridine-based kinase inhibitors.



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Drug discovery workflow for pyrazolo[4,3-c]pyridine inhibitors.

The following diagram illustrates a simplified representation of the ERK/MAPK signaling pathway, a potential target for compounds derived from the **4,6-dichloro-1H-pyrazolo[4,3-c]pyridine** scaffold.



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ERK/MAPK signaling pathway and potential inhibition point.

Conclusion

4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine represents a valuable building block for the synthesis of novel bioactive molecules, particularly kinase inhibitors for oncological applications. Its physicochemical properties and the established biological relevance of its core scaffold make it a compound of high interest for further investigation and derivatization in drug discovery programs. The provided representative synthesis and pathway information serve as a foundational guide for researchers in this area.

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